(2-Methoxy-4-nitrophenyl)methylene diacetate
Overview
Description
“(2-Methoxy-4-nitrophenyl)methylene diacetate” is a chemical compound with the molecular formula C12H13NO7. The molecule contains a total of 33 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic nitro group, and 1 aromatic ether .
Synthesis Analysis
The synthesis of “(2-Methoxy-4-nitrophenyl)methylene diacetate” involves the use of hydrogen chloride in 1,4-dioxane at 105℃ for 12 hours under an inert atmosphere . The reaction conditions also include heating and reflux .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-4-nitrophenyl)methylene diacetate” includes 33 atoms: 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms . It also contains 1 six-membered ring, 2 aliphatic esters, 1 aromatic nitro group, and 1 aromatic ether .Scientific Research Applications
Synthesis and Characterization
(2-Methoxy-4-nitrophenyl)methylene diacetate plays a role in the synthesis of various compounds. For example, it's used as an intermediate in the production of indole-2-acetic acid methyl esters, which are important in organic synthesis (Modi, S., Oglesby, R. C., & Archer, S., 2003).
Nonlinear Optical Properties
This compound is also involved in the study of nonlinear optical properties. Research has shown that derivatives of (2-Methoxy-4-nitrophenyl)methylene diacetate, such as hydrazones, exhibit significant nonlinear optical properties, which makes them potential candidates for optical device applications like optical limiters and switches (Naseema, K., et al., 2010).
Molecular Structure and Photophysical Properties
In-depth studies on the molecular structure and photophysical properties of (2-Methoxy-4-nitrophenyl)methylene diacetate derivatives have been conducted. These studies include analysis using spectroscopic techniques and quantum chemical insights, providing valuable information about the molecular stability and charge transfer phenomena (Khalid, M., et al., 2020).
Potential in Acid-Base Indicator Development
This compound has also been explored in the development of acid-base indicators. For instance, its derivatives have been proposed for use in alkalimetry and acidimetry due to their pH-dependent color changes (Stanchev, S., et al., 2007).
Application in Organic Reactions
It has been utilized in various organic reactions, such as the synthesis of carbazomycin B through radical arylation of benzene, demonstrating its versatility in organic chemistry (Crich, D., & Rumthao, Sochanchingwung, 2004).
Use in Photoreagents and Affinity Labeling
The compound and its derivatives have potential applications as photoreagents for protein crosslinking and affinity labeling. This application takes advantage of their photochemical reactivity, especially under specific light conditions (Jelenc, P., Cantor, C., & Simon, S., 1978).
Safety and Hazards
properties
IUPAC Name |
[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHRDXGOIVQOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468798 | |
Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198821-77-1 | |
Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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